H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2
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Overview
Description
H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2: is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its unique structure, which includes both standard and non-standard amino acids. The presence of these amino acids in both D- and L-forms adds to the complexity and potential functionality of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products:
Oxidation: Oxidized forms of the peptide.
Reduction: Reduced forms with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with other proteins.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine:
Drug Development: Investigated for therapeutic applications, including as a potential drug candidate.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry:
Biotechnology: Employed in various biotechnological applications, including as a component in biosensors.
Mechanism of Action
The mechanism by which H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, inhibiting enzymes, or modulating protein-protein interactions. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Pyr-DL-Phe-DL-xiThr-DL-Asp-DL-Val-DL-Asp-DL-Cys(1)-DL-Ser-DL-Val-DL-Ser-DL-Lys-DL-Glu-DL-Cys(2)-DL-Trp-DL-Ser-DL-Val-DL-Cys(3)-DL-Lys-DL-Asp-DL-Leu-DL-Phe-Gly-DL-Val-DL-Asp-DL
Uniqueness: H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 is unique due to its specific sequence and the presence of non-standard amino acids. This uniqueness can confer distinct biological activities and chemical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66N12O12/c1-21(2)18-27(34(43)59)49-35(60)25(12-8-16-46-42(44)45)48-39(64)30-13-9-17-54(30)41(66)33(23(4)57)53-37(62)28(19-24-10-6-5-7-11-24)50-38(63)29(20-55)51-40(65)32(22(3)56)52-36(61)26-14-15-31(58)47-26/h5-7,10-11,21-23,25-30,32-33,55-57H,8-9,12-20H2,1-4H3,(H2,43,59)(H,47,58)(H,48,64)(H,49,60)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H4,44,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKVWFJBFXHZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66N12O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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